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Compound of Interest

Compound Name: LY2979165

CAS No.: 1311385-35-9

Cat. No.: B1651637

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LY2979165 is a prodrug of the selective metabotropic glutamate receptor 2 (mGluR2) agonist,

2812223. Pharmacological magnetic resonance imaging (phMRI) is a powerful, non-invasive

technique used to map the functional effects of neuroactive compounds in the brain. This

document provides detailed application notes and protocols for designing and conducting

phMRI studies to evaluate the pharmacodynamic effects of LY2979165, particularly within a

ketamine-challenge paradigm. This approach is a valuable tool for assessing the engagement

of the glutamate system and can serve as a translational biomarker in drug development.[1][2]

[3]

The primary application of LY2979165 in phMRI involves its use to attenuate the blood-oxygen-

level-dependent (BOLD) signal induced by the N-methyl-D-aspartate (NMDA) receptor

antagonist, ketamine.[1][2][3] Ketamine administration in healthy volunteers leads to a robust

increase in the BOLD signal in various brain regions, providing a valuable model to study

glutamatergic dysfunction.[1][2][3][4] The modulatory effect of LY2979165 on this ketamine-
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induced BOLD signal allows for the in-vivo assessment of its mechanism of action and dose-

response relationship.[1][2]

Mechanism of Action and Signaling Pathways
LY2979165 is an orally available prodrug that is extensively converted to its active moiety,

2812223, a selective orthosteric agonist of mGluR2. mGluR2 is a G-protein coupled receptor

(GPCR) belonging to the Group II metabotropic glutamate receptors. These receptors are

predominantly located on presynaptic terminals and function as autoreceptors to negatively

modulate the release of glutamate.

The signaling cascade initiated by the activation of mGluR2 by an agonist like 2812223

involves the following key steps:

Agonist Binding: 2812223 binds to the mGluR2 receptor on the presynaptic neuron.

G-protein Activation: This binding activates the associated inhibitory G-protein (Gi/Go).

Inhibition of Adenylate Cyclase: The activated Gi/Go protein inhibits the enzyme adenylate

cyclase.

Reduction in cAMP: This leads to a decrease in the intracellular concentration of cyclic

adenosine monophosphate (cAMP).

Modulation of Ion Channels and Release Machinery: The reduction in cAMP and other

downstream effectors leads to the inhibition of presynaptic voltage-gated calcium channels

and a direct modulation of the glutamate release machinery.

Decreased Glutamate Release: The net effect is a reduction in the probability of glutamate

release from the presynaptic terminal.

In a ketamine-challenge phMRI paradigm, the administration of ketamine, a non-competitive

NMDA receptor antagonist, leads to a surge in synaptic glutamate. This is thought to occur

through the blockade of NMDA receptors on GABAergic interneurons, which disinhibits

pyramidal neurons, leading to increased glutamate release. This glutamate surge drives the

observed increase in the BOLD signal. Pre-treatment with LY2979165 is hypothesized to
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counteract this effect by activating presynaptic mGluR2, thereby reducing the ketamine-

induced glutamate release and attenuating the subsequent BOLD signal increase.

It is important to note that while LY2979165 is selective for mGluR2, a related mGluR2/3

agonist, LY404039, has been suggested to have some affinity for dopamine D2 receptors.

However, LY2979165's selectivity for mGluR2 makes it a more precise tool for probing this

specific target.

Signaling Pathway Diagrams

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Ketamine Challenge & LY2979165 Interaction

Ketamine

NMDA Receptor (on GABA Interneuron)

Antagonizes

GABA Interneuron

Inhibits

Glutamatergic Neuron

Inhibits

↑ Glutamate Release

↑ BOLD Signal Attenuated BOLD Signal

LY2979165 → mGluR2 Activation

↓ Glutamate Release

Counteracts

Scan Day Timeline

T = -120 min
Oral Dosing

(LY2979165 or Placebo)

T = 0 min
Subject enters scanner

Anatomical & Baseline BOLD scans

T = +10 min
Start IV Ketamine Infusion

(Bolus + continuous)

T = +11 min to +40 min
Continuous phMRI BOLD scanning

T = +40 min
End of scan

Post-scan safety monitoring

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1651637?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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